molecular formula C24H23ClN6O2 B10867115 7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10867115
M. Wt: 462.9 g/mol
InChI Key: YIHHPOFGPDTBQI-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that combines a chlorobenzyl group, an indole moiety, and a purine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized via a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the purine core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Indole Moiety: The indole moiety is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the chlorobenzyl group or the purine core, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dechlorinated or hydrogenated purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, 7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the indole moiety, which may result in different biological activities.

    8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the chlorobenzyl group, potentially altering its chemical reactivity and biological properties.

    7-(2-chlorobenzyl)-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the indole moiety and the ethyl linker, which may affect its interaction with biological targets.

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a chlorobenzyl group, an indole moiety, and a purine scaffold. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H23ClN6O2

Molecular Weight

462.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H23ClN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-16-7-3-5-9-18(16)25)23(28-21)26-12-11-15-13-27-19-10-6-4-8-17(15)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28)

InChI Key

YIHHPOFGPDTBQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=CC=C5Cl

Origin of Product

United States

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